1-(2,5-Dichlorophenyl)cyclopropanemethanamine
CAS No.:
Cat. No.: VC15763480
Molecular Formula: C10H11Cl2N
Molecular Weight: 216.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11Cl2N |
|---|---|
| Molecular Weight | 216.10 g/mol |
| IUPAC Name | [1-(2,5-dichlorophenyl)cyclopropyl]methanamine |
| Standard InChI | InChI=1S/C10H11Cl2N/c11-7-1-2-9(12)8(5-7)10(6-13)3-4-10/h1-2,5H,3-4,6,13H2 |
| Standard InChI Key | MKRFMONFWPEUJN-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1(CN)C2=C(C=CC(=C2)Cl)Cl |
Introduction
1-(2,5-Dichlorophenyl)cyclopropanemethanamine is an organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential applications in drug development. This compound is characterized by its cyclopropane structure linked to a dichlorophenyl group, making it a member of the substituted phenyl compounds class, which are often explored for their biological activities.
Synthesis and Chemical Reactions
The synthesis of 1-(2,5-Dichlorophenyl)cyclopropanemethanamine typically involves several key steps in laboratory settings. These synthetic pathways can be modified to improve efficiency or reduce by-products. The compound can undergo various chemical reactions typical for amines and aromatic compounds, which are crucial for modifying its structure to enhance pharmacological properties.
Pharmacological Applications
1-(2,5-Dichlorophenyl)cyclopropanemethanamine has been studied as a potential positive modulator of dopamine receptors. This makes it a candidate for treating conditions such as Parkinson's disease and schizophrenia. Its mechanism of action involves interaction with neurotransmitter receptors, which is significant for its potential therapeutic applications.
| Application | Description |
|---|---|
| Dopamine Receptor Modulation | Potential positive modulator for treating Parkinson's disease and schizophrenia |
| Neurotransmitter Interaction | Interacts with neurotransmitter receptors to influence biological activity |
Research Findings and Future Directions
Research on 1-(2,5-Dichlorophenyl)cyclopropanemethanamine is ongoing, focusing on its pharmacological characterization and potential therapeutic uses. While specific data on its efficacy and safety in clinical trials are not widely available, its structural features and biological activity suggest promising avenues for further investigation in medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume